N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C30H23ClFN5O2S and its molecular weight is 572.06. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel derivatives related to this compound, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, Farag et al. (2012) synthesized new quinazolinone derivatives showing promising anti-inflammatory and analgesic activities (Farag et al., 2012). Similarly, Ansari and Khan (2017) prepared novel quinoline-pyrazoline-based coumarinyl thiazole derivatives with significant antimicrobial properties (Ansari & Khan, 2017).
Biological Activity
The cytotoxic activity of some novel sulfonamide derivatives, including structures similar to the compound , was explored by Ghorab et al. (2015), highlighting their potential against breast and colon cancer cell lines (Ghorab et al., 2015). These studies suggest a broad spectrum of biological activities, underscoring the compound's relevance in developing new therapeutic agents.
Structural Studies
Detailed structural analyses have been conducted to understand the molecular framework and interaction mechanisms of such compounds. Dey et al. (2015) performed a structural study on nimesulide triazole derivatives, providing insights into their supramolecular assembly and potential for modification to enhance biological activity (Dey et al., 2015).
Properties
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClFN5O2S/c1-40(38,39)36-24-9-5-8-21(16-24)27-18-28(19-10-13-23(32)14-11-19)37(35-27)30-33-26-15-12-22(31)17-25(26)29(34-30)20-6-3-2-4-7-20/h2-17,28,36H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUZOHBRULORMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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